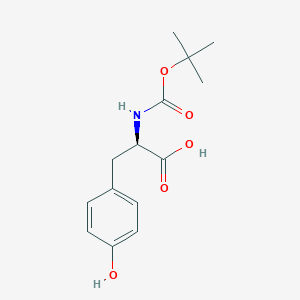

Boc-D-Tyr-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-D-Tyr-OH molecular weight and structure

An In-depth Technical Guide to Boc-D-Tyr-OH

Introduction

N-α-tert-Butoxycarbonyl-D-tyrosine, commonly abbreviated as this compound, is a crucial derivative of the non-proteinogenic amino acid D-tyrosine. It serves as a fundamental building block in the synthesis of peptides, particularly in the context of drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS). D-tyrosine itself is a significant intermediate for various peptide and anticancer drugs, making this compound an essential reagent for creating synthetic peptides with specific therapeutic properties.[1] Its stability and solubility in common organic solvents facilitate its use in standard synthesis protocols.[2]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][3] A summary of its key quantitative properties is presented below.

| Property | Value | References |

| Molecular Weight | 281.31 g/mol | [3] |

| Molecular Formula | C₁₄H₁₉NO₅ | |

| CAS Number | 70642-86-3 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 135-140 °C | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | |

| InChI Key | CNBUSIJNWNXLQQ-LLVKDONJSA-M | |

| Storage Temperature | 2-30°C |

Chemical Structure and Synthesis

The structure of this compound consists of a D-tyrosine core where the amino group is protected by a tert-butoxycarbonyl group. This protecting group is vital to prevent unwanted side reactions during peptide coupling.

Synthesis of this compound

This compound is synthesized by the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under alkaline conditions. The process involves the protection of the α-amino group of D-tyrosine.

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol details the synthesis of this compound from D-tyrosine.

-

Preparation : Dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 mL of dichloromethane in a reaction vessel.

-

Reaction : Cool the solution in an ice-salt bath. Slowly add 11 mmol (1.1 equivalents) of Boc anhydride to the mixture.

-

Incubation : After addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Filtration : Once the reaction is complete, filter the mixture. Wash the collected solid with dichloromethane.

-

Washing : Combine the organic phases and wash sequentially with 20 mL of dilute sodium bicarbonate solution, 20 mL of 0.5 M dilute hydrochloric acid, and 30 mL of saturated saline solution.

-

Drying and Evaporation : Dry the organic phase with anhydrous sodium sulfate (B86663) for 2 hours, filter, and evaporate the solvent under reduced pressure to obtain a crude oily product.

-

Purification : Purify the crude product by recrystallization with petroleum ether to yield the final this compound solid.

Role in Peptide Synthesis

This compound is a standard building block for incorporating D-tyrosine residues into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids like trifluoroacetic acid (TFA) to allow for the next coupling step.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general cycle of Boc-SPPS involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Boc Deprotection

A general protocol for the cleavage of the Boc protecting group during SPPS is as follows.

-

Preparation : Place the Boc-protected amino acid or peptide (10 mmol) in a flask with dry dichloromethane (60 mL) under an inert nitrogen atmosphere.

-

Reaction : Cool the mixture in an ice bath to 0°C. Add trifluoroacetic acid (TFA, 100 mL) dropwise over 1 hour.

-

Incubation : Continue stirring at 0°C for 1 hour, followed by 2 hours at room temperature.

-

Isolation : After the reaction is complete, remove the solvent and excess TFA by evaporation under reduced pressure.

-

Precipitation : Add cold ether or hexane (B92381) to the residue to precipitate the deprotected product.

Applications in Drug Development

As a derivative of a non-natural chiral amino acid, this compound is a key precursor in the synthesis of various therapeutic agents. D-amino acids are often incorporated into peptide drugs to increase their stability against enzymatic degradation, thereby enhancing their in vivo half-life. Peptides containing D-tyrosine have shown therapeutic potential in areas such as oncology. Furthermore, D-tyrosine is a precursor for drugs like Atosiban, a tocolytic agent used to halt premature labor. The use of this compound allows for the precise and efficient construction of these complex and valuable molecules.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The Boc group prevents the highly reactive amino group from participating in unwanted side reactions during peptide chain elongation and can be readily removed under mild acidic conditions, ensuring the integrity of the growing peptide chain. The D-configuration of the tyrosine residue is often incorporated into peptide-based therapeutics to enhance metabolic stability and receptor binding affinity.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The base serves to deprotonate the amino group of D-tyrosine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride (B1165640).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of D-tyrosine acts as a nucleophile, attacking a carbonyl carbon of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and generating the N-Boc protected D-tyrosine.

Experimental Protocols

Two common protocols for the synthesis of this compound are presented below. Both methods provide high yields of the desired product.

Protocol 1: Synthesis using Triethylamine (B128534) in Dichloromethane (B109758)

This protocol utilizes triethylamine (TEA) as the base and dichloromethane (DCM) as the solvent.

-

Reaction Setup: Suspend D-tyrosine (1.0 eq) in dichloromethane (approx. 3 mL per mmol of D-tyrosine).

-

Addition of Base: Add triethylamine (1.3 eq) to the suspension and stir until the D-tyrosine dissolves.

-

Cooling: Cool the reaction mixture in an ice-salt bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up:

-

Filter the reaction mixture and wash the filter cake with dichloromethane.

-

Combine the organic phases and wash sequentially with a dilute sodium bicarbonate solution, 0.5 M hydrochloric acid, and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product as a pale yellow oil.

-

Protocol 2: Synthesis using Potassium Carbonate in Dioxane/Water

This protocol employs potassium carbonate as the base in a mixed solvent system of dioxane and water.

-

Reaction Setup: Dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of dioxane and water.

-

Cooling: Cool the solution to 0°C.

-

Addition of Reactants: Add D-tyrosine (1.0 eq) and a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane to the cooled solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Add water and acidify the mixture to pH 4 with a saturated solution of potassium bisulfate.

-

Extract the product with ethyl acetate (B1210297) (3x).

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product as a yellow oil.

-

Quantitative Data Summary

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | D-Tyrosine | D-Tyrosine |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, Potassium carbonate |

| Solvent | Dichloromethane | Dioxane/Water (1:1) |

| Reaction Time | 12 hours | Overnight |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reported Yield | 92% | 94% |

| Initial Product Form | Pale yellow oily substance | Yellow oil |

Purification of this compound

The crude this compound obtained from the synthesis is typically an oil and requires purification to remove unreacted starting materials, byproducts, and any di-Boc species. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common method for purifying the crude product, yielding a crystalline solid.

Experimental Protocol: Recrystallization from Petroleum Ether

-

Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent at an elevated temperature. While petroleum ether is cited, a mixture of ethyl acetate and hexane (B92381) or diethyl ether and hexane can also be effective. For instance, dissolve the crude oil in a small volume of warm ethyl acetate.

-

Crystallization: Slowly add petroleum ether or hexane with stirring until the solution becomes cloudy.

-

Cooling: Allow the solution to cool to room temperature, and then place it in a refrigerator or ice bath to promote further crystallization.

-

Isolation: Collect the resulting white to grayish-white crystalline powder by filtration.

-

Washing: Wash the crystals with a small amount of cold petroleum ether or hexane to remove any remaining impurities.

-

Drying: Dry the purified this compound under vacuum.

Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, or for the removal of closely related impurities, column chromatography is a powerful alternative.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Prepare a column packed with silica gel (60 Å, 230-400 mesh) in a non-polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

-

Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common mobile phase system is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). A gradient of 0% to 5% methanol in dichloromethane is often effective.

-

Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Analytical HPLC Method

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 30-40°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the final product. The spectra for this compound are expected to be identical to those of its L-enantiomer.

¹H NMR (in CD₃OD, 300 MHz)

-

δ 7.03 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

-

δ 6.70 (d, J=8.4 Hz, 2H): Aromatic protons meta to the hydroxyl group.

-

δ 4.32-4.23 (m, 1H): α-proton.

-

δ 3.04 (dd, J=13.8, 5.2 Hz, 1H): One of the β-protons.

-

δ 2.81 (dd, J=13.8, 5.2 Hz, 1H): The other β-proton.

-

δ 1.39 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (in CD₃OD, 150 MHz)

-

δ 173.8: Carboxylic acid carbon.

-

δ 157.8: Carbonyl carbon of the Boc group.

-

δ 157.3: Aromatic carbon bearing the hydroxyl group.

-

δ 137.1, 131.3, 129.5, 129.3, 128.8, 116.2: Aromatic carbons.

-

δ 80.7: Quaternary carbon of the Boc group.

-

δ 57.0: α-carbon.

-

δ 37.9: β-carbon.

-

δ 28.7: Methyl carbons of the Boc group.

Conclusion

The synthesis of this compound via the reaction of D-tyrosine with Boc anhydride is a robust and high-yielding process. Proper purification, either by recrystallization or column chromatography, is crucial to obtain a product of high purity suitable for applications in peptide synthesis and drug development. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and scientists in these fields.

An In-depth Technical Guide to Boc-D-Tyr-OH: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Boc-D-tyrosine (Boc-D-Tyr-OH), a crucial building block in peptide synthesis. This document covers its chemical properties, supplier information, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of incorporating D-tyrosine into peptides, particularly in the context of modulating cellular signaling pathways.

Core Properties and Supplier Information

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential for the stepwise and controlled assembly of peptide chains.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 70642-86-3 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][2] |

| Molecular Weight | 281.30 g/mol | [1] |

| Appearance | White to off-white or slight yellow to beige powder | |

| Purity | ≥98% (TLC) | |

| Optical Rotation | [α]²⁵/D -3.0 to -1.0° (c=2 in Acetic Acid) | |

| Solubility | Soluble in DMF, DMSO (100 mg/mL), slightly soluble in acetic acid and methanol, insoluble in water. | |

| Storage Temperature | 2-30°C | |

| Storage Class | 11 (Combustible Solids) | |

| Safety | Avoid contact with skin and eyes. Do not breathe dust. |

Major Suppliers

A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The table below lists some of the prominent suppliers.

| Supplier | Product Line | Noteworthy Features |

| Sigma-Aldrich (Merck) | Novabiochem® | A well-established brand for peptide synthesis reagents, providing extensive documentation and technical support. |

| MedchemExpress | MCE | Offers high-purity compounds for research use, with detailed solubility and storage information. |

| Aapptec Peptides | - | Specializes in peptides and amino acid derivatives for peptide synthesis. |

| BOC Sciences | - | Provides a wide range of peptide synthesis reagents and custom synthesis services. |

| Chem-Impex International | - | A supplier of fine chemicals, including a variety of protected amino acids. |

| GlpBio | - | Supplies biochemicals and reagents for life science research. |

Application in Peptide Synthesis: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-tyrosine residues into a peptide sequence using the Boc strategy for solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.

Experimental Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of Boc-SPPS for the elongation of a peptide chain.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling (DCC/HOBt Activation):

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 3 equivalents of DCC (dissolved in DCM) to the amino acid solution.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (2 times) and DCM (3 times).

-

-

Next Cycle: The resin is now ready for the deprotection step of the next amino acid to be coupled.

Role of D-Tyrosine in Modulating Signaling Pathways

The incorporation of D-tyrosine into peptides is a strategic approach in medicinal chemistry to develop analogues of bioactive peptides with improved properties. While L-tyrosine is a key residue in numerous signaling pathways, particularly through its phosphorylation by tyrosine kinases, the introduction of its D-enantiomer can lead to peptides that act as antagonists or inhibitors of these pathways.

Example: Inhibition of Melanogenesis Pathway

D-tyrosine is known to negatively regulate melanin (B1238610) synthesis by inhibiting the activity of tyrosinase, the key enzyme in this pathway. Peptides containing a terminal D-tyrosine have been shown to reduce the melanin content in human melanocytes. This suggests that peptides synthesized using this compound could be developed as agents to modulate skin pigmentation.

The signaling cascade leading to melanogenesis is typically initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), a G-protein coupled receptor. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the CREB transcription factor, which upregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte differentiation and transcriptionally activates the tyrosinase gene. A D-tyrosine containing peptide can inhibit the enzymatic activity of the resulting tyrosinase, thereby blocking the production of melanin.

The following diagram illustrates the melanogenesis signaling pathway and the point of inhibition by a D-tyrosine containing peptide.

Caption: Inhibition of the melanogenesis pathway by a D-tyrosine containing peptide.

Conclusion

This compound is a versatile and indispensable reagent for peptide chemists. Its primary application in Boc-SPPS allows for the synthesis of peptides with enhanced stability and novel biological activities. The ability to incorporate D-tyrosine provides a powerful tool for designing peptide-based therapeutics and research probes that can modulate key cellular processes, such as the signaling pathways governing melanogenesis. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

The Enduring Role of the Boc Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational strategy in solid-phase peptide synthesis (SPPS). Despite the prevalence of Fmoc chemistry, Boc-SPPS remains a powerful and relevant technique, particularly for the synthesis of long, complex, or hydrophobic peptides.[1][2][3] This guide provides an in-depth examination of the core principles, experimental protocols, and critical considerations for leveraging Boc chemistry in peptide synthesis.

Core Principles of Boc-SPPS Chemistry

The Boc strategy is defined by its use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[4] The synthesis proceeds in a cyclical fashion on a solid support, typically a Merrifield resin.[5] This methodology relies on a principle of graduated acid lability; the Nα-Boc group is removed with a moderate acid, while the more robust, typically benzyl-based, side-chain protecting groups and the peptide-resin linkage require a much stronger acid for final cleavage.

Key Chemical Steps:

-

Nα-Boc Protection: The α-amino group of an amino acid is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

-

Deprotection: The Boc group is removed by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA), to expose the free amine for the next coupling step.

-

Neutralization: Following deprotection, the resulting protonated amine (as a TFA salt) must be neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), to enable the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin-bound peptide to form a new peptide bond.

-

Final Cleavage: Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Methodologies and Protocols

Successful Boc-SPPS requires careful execution of each step in the cycle. The following protocols outline standard procedures for key stages of the synthesis.

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

-

Swell the peptide-resin in dichloromethane (B109758) (DCM) (10 mL/g of resin).

-

Perform a pre-wash by agitating the resin with a 50% TFA in DCM solution for 5 minutes, then filter.

-

Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM (2x) to remove residual TFA.

-

Wash with an alcohol like isopropanol (B130326) (IPA) (2x) to help shrink the resin and remove trapped acid.

Note: For peptides containing sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), the addition of a scavenger (e.g., 0.5% dithiothreitol (B142953), DTE) to the TFA solution is recommended to prevent alkylation by the released tert-butyl carbocation.

This procedure converts the protonated N-terminal amine to its free, nucleophilic form.

-

Wash the peptide-resin with DCM (3x).

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Repeat the DIEA wash for another 10 minutes to ensure complete neutralization.

-

Filter the resin and wash thoroughly with DCM (3x) to remove excess base and prepare for coupling.

This is the final step to liberate the crude peptide. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety protocols.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (B1667542) (typically 5-10% v/v), to trap reactive carbocations.

-

Cool the reaction vessel to 0°C.

-

Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a controlled vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide, which can then be dissolved in an appropriate buffer for purification.

Quantitative Data in Boc-SPPS

The efficiency of each step is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative parameters.

Table 1: Standard Conditions for Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration | Reaction Time |

|---|---|---|---|

| Deprotection | Trifluoroacetic Acid (TFA) in DCM | 20% - 50% (v/v) | 15 - 30 minutes |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5% - 10% (v/v) | 2 x 10 minutes |

| Coupling | DCC/HOBt, HBTU/DIEA | ~3 equivalents | 1 - 2 hours |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | Neat, with scavengers | 1 - 2 hours at 0°C |

Table 2: Side-Chain Protecting Groups and Cleavage Conditions

| Protecting Group Type | Typical Use | Cleavage Condition |

|---|---|---|

| Boc (Nα-amino) | Temporary N-terminal protection | 50% TFA in DCM |

| Benzyl-based (Bzl) | "Permanent" side-chain protection | Anhydrous HF or TFMSA |

| tert-Butyl-based (tBu) | Orthogonal side-chain protection (in Fmoc) | TFA |

Visualizing Workflows and Mechanisms

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process, with each cycle extending the peptide chain by one amino acid.

Caption: The cyclical workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

The removal of the Boc group is initiated by protonation, leading to the formation of a stable tert-butyl cation.

Caption: Mechanism of acid-catalyzed deprotection of the Boc group.

Side Reactions and Mitigation Strategies

While robust, Boc-SPPS is not without potential side reactions. The repeated use of moderate acid and the final harsh cleavage step can lead to undesired byproducts.

-

t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Trp and Met.

-

Mitigation: Addition of scavengers like dithiothreitol (DTE), anisole, or thiophenol to the deprotection and cleavage cocktails can effectively trap these carbocations.

-

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to cyclization under both acidic and basic conditions, leading to a mix of α- and β-coupled peptides.

-

Mitigation: Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.

-

-

Pyroglutamate Formation: An N-terminal glutamine (Gln) can cyclize to form pyroglutamate. Similarly, N-terminal glutamic acid (Glu) can dehydrate during HF cleavage to form a pyroglutamine residue.

-

Mitigation: Ensuring rapid and efficient coupling to the newly deprotected N-terminal amine minimizes its exposure and reduces the likelihood of cyclization.

-

-

Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, cleaving the chain from the resin. It is especially prevalent when Proline is one of the first two residues.

-

Mitigation: The use of in situ neutralization protocols during coupling can suppress this reaction.

-

Caption: Decision logic for mitigating common side reactions in Boc-SPPS.

Conclusion: The Place of Boc Chemistry Today

The Boc/Bzl strategy is a classic, robust method for peptide synthesis. While the milder conditions of Fmoc-SPPS have made it more common, Boc chemistry offers distinct advantages. It is often favored for synthesizing hydrophobic peptides, as the repeated acid treatments protonate the N-terminus, which can disrupt aggregation and improve coupling efficiency. The primary challenges of Boc-SPPS remain the hazardous nature of HF and the potential for acid-catalyzed side reactions. However, with carefully designed protocols and an understanding of its underlying chemistry, Boc-SPPS continues to be an indispensable tool for accessing complex and challenging peptide targets in research and drug development.

References

The Chirality Advantage: A Technical Guide to the Importance of D-Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide structures represents a strategic and powerful approach in modern peptide chemistry and drug development. While nature predominantly utilizes L-amino acids, the selective substitution with their D-enantiomers provides a crucial tool to overcome the inherent limitations of peptide-based therapeutics, most notably their susceptibility to proteolytic degradation. This in-depth technical guide explores the core principles of utilizing D-amino acids, from their impact on peptide stability and biological activity to detailed experimental protocols and the visualization of their roles in key signaling pathways.

Enhanced Proteolytic Stability: The Cornerstone of D-Amino Acid Incorporation

A primary driver for incorporating D-amino acids is to enhance the peptide's resistance to enzymatic degradation.[1][2][3][4] Proteases, the enzymes responsible for breaking down peptides, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid at or near a cleavage site creates steric hindrance within the enzyme's active site, rendering the peptide significantly more resistant to proteolysis.[4] This enhanced stability translates to a longer in vivo half-life, a critical factor for the therapeutic efficacy of peptide drugs.

Quantitative Analysis of Proteolytic Stability

The following table summarizes comparative stability data for various L-peptides and their D-amino acid-containing counterparts in the presence of proteases or serum.

| Peptide/Analog | D-Amino Acid Modification | Condition | Half-life (t½) | Fold Increase in Stability | Reference(s) |

| RDP215 (L-peptide) | None | 10% Human Serum | ~24 hours | - | |

| 9D-RDP215 (D-peptide) | All L-amino acids replaced with D-amino acids | 10% Human Serum | > 7 days | > 7 | |

| Pep05 (L-peptide) | None | Human Plasma | < 8 hours | - | |

| DP06 (D-peptide) | All L-lysine and L-arginine replaced with D-forms | Human Plasma | > 24 hours | > 3 | |

| Polybia-MPI (L-peptide) | None | Trypsin (0.002 mg/ml) | < 1 hour | - | |

| D-MPI (D-peptide) | All L-amino acids replaced with D-amino acids | Trypsin (2 mg/ml) | > 6 hours | > 6 | |

| R4F4 (L-peptide) | None | 5 µM Trypsin | Activity reduced | - | |

| D-R4F4 (D-peptide) | All L-amino acids replaced with D-amino acids | 5 µM Trypsin | Stable | N/A |

Modulation of Biological Activity and Receptor Binding

The introduction of D-amino acids can significantly influence a peptide's biological activity and its interaction with target receptors. This can manifest as altered binding affinity, and in some cases, a switch from agonist to antagonist activity or vice versa. The change in stereochemistry can induce specific conformational constraints on the peptide backbone, leading to a more favorable or unfavorable orientation for receptor binding.

Comparative Analysis of Biological Activity and Binding Affinity

The following tables provide a comparative overview of the biological activity (IC50/EC50) and binding affinity (Kd/Ki) of L-peptides versus their D-amino acid-containing analogs.

Table 2.1: Comparative Biological Activity (IC50/EC50)

| Peptide/Analog | D-Amino Acid Modification | Assay | IC50/EC50 | Reference(s) |

| L-GLP-2 | None | GLP-2R cAMP accumulation | 40 nM | |

| d-GLP-2 Agonist | Multiple D-amino acid substitutions | GLP-2R cAMP accumulation | 226 nM | |

| RDP215 (L-peptide) | None | Antiproliferative activity on melanoma cells | ~5 µM | |

| 9D-RDP215 (D-peptide) | All L-amino acids replaced with D-amino acids | Antiproliferative activity on melanoma cells | ~2.5 µM | |

| Brevinin-2DYd (L-peptide) | None | Anticancer activity (A549 cells) | ~2.98 µM | |

| Ranatuerin-2Lb (L-peptide) | None | Anticancer activity (A549 cells) | ~15.32 µM |

Table 2.2: Comparative Binding Affinity (Kd/Ki)

| Peptide/Analog | Receptor/Target | Kd/Ki | Reference(s) |

| NV9 (L-peptide) | dsA2 (MHC class I) | 26 nM (predicted) | |

| Ac-NV9 (L-peptide, modified) | dsA2 (MHC class I) | 0.11 ± 0.05 µM | |

| Gb-1 (L-peptide) | GP-2 | 68 nM | |

| Gb-2 (L-peptide) | GP-2 | 250 nM | |

| Gb-3 (L-peptide) | GP-2 | 272 nM |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for manual Fmoc-based solid-phase peptide synthesis, which is readily applicable for the incorporation of D-amino acids.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (L- or D-form, 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than the amino acid equivalent) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Note: For sterically hindered couplings, including some D-amino acids, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

- 1. D-Amino acids differentially trigger an inflammatory environment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Boc-D-Tyr-OH: A Technical Guide

This guide provides a comprehensive overview of the spectral data for N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a crucial building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of enantiomers, such as this compound and Boc-L-Tyr-OH, are identical in achiral solvents. The data presented below is for the L-enantiomer but is directly applicable to this compound.

Table 1: ¹H NMR Spectral Data of Boc-L-Tyr-OH (300 MHz, CD₃OD) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.03 | d | 8.4 | 2H | Ar-H |

| 6.70 | d | 8.4 | 2H | Ar-H |

| 4.28 (mean) | m | - | 1H | α-CH |

| 3.04 | dd | 13.8, 5.2 | 1H | β-CH₂ |

| 2.81 | dd | 13.8, 5.2 | 1H | β-CH₂ |

| 1.39 | s | - | 9H | C(CH₃)₃ |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data of Boc-L-Tyr-OH

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (Carboxylic Acid) |

| 157.5 | C=O (Boc) |

| 156.0 | Ar-C (C-OH) |

| 130.5 | Ar-CH |

| 128.0 | Ar-C (C-CH₂) |

| 115.5 | Ar-CH |

| 80.0 | C (CH₃)₃ |

| 57.0 | α-CH |

| 38.0 | β-CH₂ |

| 28.5 | C(CH₃ )₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands of Neat Boc-Tyr-OH [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |

| ~1728 | Strong | C=O stretch (Boc group) |

| ~1673 | Strong | C=O stretch (Carboxylic Acid) |

| ~1510 | Strong | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1170 | Strong | C-O stretch (Boc group) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common mass spectrometry technique for analyzing Boc-protected amino acids. The molecular weight of this compound is 281.31 g/mol .

Table 4: Calculated m/z Values for this compound Adducts in ESI-MS

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₂₀NO₅⁺ | 282.13 |

| [M+Na]⁺ | C₁₄H₁₉NNaO₅⁺ | 304.11 |

| [M-H]⁻ | C₁₄H₁₈NO₅⁻ | 280.12 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).

-

Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the low natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to promote ionization.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Mode: Acquire spectra in either positive or negative ion mode.

-

Parameters:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

-

Acquire data over a relevant mass-to-charge (m/z) range.

-

Data Processing:

-

The mass spectrometer software processes the raw data to generate a mass spectrum.

-

Identify the peaks corresponding to the molecular ion and its common adducts (e.g., [M+H]⁺, [M+Na]⁺).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

References

- 1. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for Using Boc-D-Tyr-OH in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and widely used method for the chemical synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in drug design to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. This document provides a detailed standard protocol for the use of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH) in SPPS.

The phenolic side chain of tyrosine requires careful consideration during synthesis. While it can sometimes be left unprotected, side-chain protection is generally recommended to prevent potential side reactions such as O-acylation during coupling steps or modification by carbocations generated during deprotection and cleavage.[1] Common side-chain protecting groups for tyrosine in Boc-SPPS include benzyl (B1604629) (Bzl) and 2,6-dichlorobenzyl (2,6-Cl2Bzl), which offer varying degrees of acid lability.[1][2] This protocol will address the use of both unprotected and protected this compound.

Data Presentation

Table 1: Recommended Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Purpose | Grade |

| Dichloromethane (DCM) | Resin swelling, washing, solvent for reactions | Peptide Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Resin swelling, washing, solvent for coupling | Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Boc deprotection, cleavage | Reagent Grade |

| Diisopropylethylamine (DIEA) | Neutralization | Peptide Synthesis Grade |

| This compound | Amino acid building block | Peptide Synthesis Grade |

| Boc-D-Tyr(Bzl)-OH / Boc-D-Tyr(2,6-Cl2Bzl)-OH | Side-chain protected amino acid | Peptide Synthesis Grade |

| HBTU / HOBt | Coupling reagents | Peptide Synthesis Grade |

| DIC | Coupling reagent | Peptide Synthesis Grade |

| Anisole (B1667542), Thioanisole, 1,2-Ethanedithiol (EDT) | Scavengers for cleavage | Reagent Grade |

| Diethyl ether (cold) | Peptide precipitation | Reagent Grade |

Table 2: Typical Coupling Efficiencies for this compound

| Coupling Reagent | Typical Coupling Time | Estimated Efficiency (%) | Notes |

| DIC/HOBt in DMF/DCM | 1-2 hours | >99% | A cost-effective and reliable method.[1][3] |

| HBTU/HOBt in DMF | 30-60 minutes | >99.5% | Faster coupling times and high efficiency. |

Note: Coupling efficiency should be monitored at each step using a qualitative method like the Kaiser test.

Table 3: Cleavage Cocktails for Peptides Containing D-Tyrosine

| Cleavage Cocktail | Composition (v/v) | Application |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues (e.g., Cys, Met, Trp) in addition to Tyr. |

| Standard TFA/Scavenger Mix | TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) | A general-purpose cocktail suitable for many tyrosine-containing peptides. |

| HF Cleavage | Anhydrous HF with anisole scavenger | A traditional, robust method for final cleavage from resins like Merrifield and PAM. |

Experimental Protocols

Resin Selection and Loading

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used in Boc-SPPS. For a C-terminal amide, MBHA or BHA resins are appropriate.

Loading of the First Amino Acid (this compound) onto Merrifield Resin (Cesium Salt Method):

-

Dissolve this compound (1.5 eq.) in a minimal amount of ethanol/water.

-

Neutralize the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

-

Evaporate the solution to dryness.

-

Co-evaporate the resulting cesium salt twice with DMF to ensure it is anhydrous.

-

Swell the Merrifield resin (1.0 eq.) in DMF for at least 1 hour in a reaction vessel.

-

Drain the DMF and add the this compound cesium salt dissolved in fresh DMF.

-

Heat the reaction mixture at 50°C overnight with gentle agitation.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

-

Dry the resin under vacuum.

Standard Boc-SPPS Cycle for Peptide Elongation

A typical cycle in Boc-SPPS consists of deprotection, neutralization, and coupling steps.

2.1. Nα-Boc Deprotection:

-

Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (B130326) (2x) to remove residual acid.

2.2. Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 10% DIEA in DCM and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) to remove excess base.

2.3. Coupling of the Next Boc-Protected Amino Acid:

Using HBTU/HOBt:

-

In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the reaction completion using the Kaiser test. If the test is positive (blue color), indicating free amines, the coupling should be repeated.

-

Wash the resin with DMF (3x) and DCM (3x).

Using DIC/HOBt:

-

Swell the resin in DCM.

-

In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the amino acid/HOBt solution to the resin.

-

Add DIC (3 eq.) to the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor and wash as described for HBTU/HOBt coupling.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.

Procedure using a standard TFA/Scavenger Cocktail:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare the cleavage cocktail fresh. For a peptide containing D-tyrosine, a common cocktail is TFA/water/TIS (95:2.5:2.5 v/v/v). If other sensitive residues like Trp or Met are present, a more robust scavenger mixture like Reagent K is recommended.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Caption: D-Amino Acid Oxidase (DAO) signaling pathway involving D-Tyrosine.

Biological Context of D-Tyrosine Containing Peptides

D-amino acids, including D-tyrosine, are increasingly recognized for their significant biological roles. D-amino acid oxidase (DAO) is a key enzyme that metabolizes D-amino acids, leading to the production of the corresponding α-keto acid, ammonia, and hydrogen peroxide (a reactive oxygen species, ROS). The generation of ROS by DAO can induce cellular senescence through the activation of the p53-p21 signaling pathway.

Furthermore, peptides containing D-tyrosine at their terminus have been shown to exhibit anti-melanogenic effects by inhibiting tyrosinase activity. This suggests a potential application for such peptides in cosmetics and dermatology. The incorporation of D-tyrosine can also enhance the stability of peptides against enzymatic degradation, a crucial aspect in the development of peptide-based therapeutics. The study of D-tyrosine containing peptides is an active area of research with potential applications in modulating cellular signaling and developing novel therapeutic agents.

References

Application Notes: Automated Solid-Phase Synthesis of D-Tyrosine Containing Peptides with Boc-D-Tyr-OH

Introduction

Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust method for the stepwise assembly of peptide chains.[1][2] This technique involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential cycles of deprotection, neutralization, and coupling to elongate the peptide chain from the C-terminus to the N-terminus.[1][3][4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is particularly well-suited for synthesizing complex or lengthy sequences.

The incorporation of non-canonical amino acids, such as D-isomers, is a key strategy in drug development to enhance peptide stability against proteolytic degradation. D-Tyrosine, in particular, has been shown to confer unique biological activities, such as anti-melanogenic effects, by competitively inhibiting tyrosinase. These application notes provide a detailed, generalized protocol for the automated solid-phase synthesis of peptides containing D-Tyrosine using Boc-D-Tyr-OH on a standard peptide synthesizer.

Core Principles of Automated Boc SPPS

Automated Boc SPPS is a cyclical process built on differential acid lability. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable benzyl-based groups protect the side chains. These side-chain protecting groups are only removed during the final cleavage step with a very strong acid, such as hydrogen fluoride (B91410) (HF).

Each cycle within the automated synthesizer consists of several key steps:

-

Nα-Boc Deprotection: The resin-bound peptide is treated with a TFA solution (typically 25-50% in Dichloromethane, DCM) to remove the N-terminal Boc group.

-

Washing: The resin is thoroughly washed with solvents like DCM and isopropanol (B130326) (IPA) to remove residual TFA and byproducts.

-

Neutralization: The resulting N-terminal trifluoroacetate (B77799) salt is neutralized to a free amine using a hindered base, most commonly diisopropylethylamine (DIEA).

-

Coupling: The incoming this compound (or another Boc-amino acid) is activated and reacted with the free N-terminal amine to form a new peptide bond.

-

Washing: A final wash cycle removes excess reagents and byproducts, preparing the resin for the next cycle.

This entire process is repeated until the desired peptide sequence is fully assembled.

Experimental Protocol: Automated Synthesis

This protocol outlines a generalized procedure for automated Boc-SPPS on a 0.1 to 0.25 mmol scale. Specific parameters may need to be optimized based on the synthesizer model and the specific peptide sequence.

1. Resin Preparation:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide).

-

Swelling: Place the resin in the synthesizer's reaction vessel. Swell the resin in DCM for 30-60 minutes to ensure optimal accessibility of reactive sites within the polymer matrix.

2. Automated Synthesis Cycles:

-

Deprotection Step:

-

Reagent: 50% TFA in DCM (v/v).

-

Procedure: Perform a short pre-wash with the TFA solution (1-2 minutes), followed by a longer deprotection reaction of 20-30 minutes.

-

-

Wash Steps (Post-Deprotection):

-

Solvents: DCM (3-5 washes), IPA (2 washes), DCM (3-5 washes).

-

Purpose: To completely remove TFA, which would otherwise neutralize the base in the next step.

-

-

Neutralization Step:

-

Reagent: 10% DIEA in DCM (v/v).

-

Procedure: Perform two neutralization steps of 2 minutes each to ensure the complete conversion of the TFA salt to the free amine.

-

-

Wash Steps (Post-Neutralization):

-

Solvent: DCM (3-5 washes).

-

-

Coupling of this compound:

-

Activation: Pre-activate this compound (3-4 equivalents) with a coupling agent. A common and efficient method is using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) in the presence of DIEA in a DMF solvent.

-

Reagents:

-

Boc-D-Tyr(Bzl)-OH (3 eq.)

-

0.5 M TBTU/HOBt in DMF (3 eq.)

-

DIEA (6 eq.)

-

-

Procedure: The activated this compound solution is transferred to the reaction vessel containing the neutralized resin. The coupling reaction is allowed to proceed for 30-60 minutes. For sterically hindered amino acids, a second coupling (a "double coupling") may be necessary to drive the reaction to completion.

-

-

Wash Steps (Post-Coupling):

-

Solvents: DCM (3-5 washes), IPA (2 washes).

-

3. Final Cleavage and Deprotection:

-

Resin Washing and Drying: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and methanol, then dry it under a vacuum.

-

Cleavage Cocktail: For peptides containing tyrosine, a cleavage cocktail with scavengers is essential to prevent modification of the phenol (B47542) side chain by reactive cations generated during deprotection. Reagent K is a robust and widely used option.

-

Reagent K Composition: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).

-

-

Cleavage Procedure:

-

Suspend the dried peptide-resin in the cleavage cocktail (approx. 10 mL per gram of resin) in a specialized HF-resistant apparatus.

-

Stir the mixture at room temperature for 1.5 to 4 hours.

-

Filter the resin and wash it with fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold, peroxide-free diethyl ether.

-

Centrifuge or filter to collect the peptide pellet. Wash the pellet with cold ether to remove residual scavengers.

-

4. Purification and Analysis:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The efficiency of incorporating this compound is comparable to its L-counterpart, but success is highly dependent on the chosen activation method and the specific peptide sequence. While exact yields are sequence-dependent, the following table provides representative data for Boc-SPPS.

| Parameter | Typical Range | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Varies by resin type (e.g., Merrifield, MBHA). |

| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test or UV monitoring of Fmoc deprotection (if applicable). Incomplete couplings (<99%) may require a second coupling step. |

| Crude Peptide Purity (Post-Cleavage) | 60% - 85% | Highly dependent on sequence length and complexity. Side reactions like diketopiperazine formation can reduce purity. |

| Final Purity (Post-HPLC) | >95% - 99% | Achievable with standard RP-HPLC purification protocols. |

| Overall Yield | 10% - 40% | Calculated based on the initial resin loading. Losses occur at each cycle and during cleavage and purification. |

Visualizations

Experimental Workflow

The following diagram illustrates the automated cyclical process of Boc-SPPS.

Caption: Automated Boc-SPPS workflow for peptide synthesis.

Signaling Pathway Example

Peptides containing D-Tyrosine can act as competitive inhibitors in biological pathways. For example, a D-Tyr-containing peptide can inhibit tyrosinase, an enzyme crucial for melanin (B1238610) synthesis.

Caption: Inhibition of the melanin pathway by a D-Tyr peptide.

References

Application Notes and Protocols for Coupling Boc-D-Tyr-OH in Difficult Sequences using HATU and HBTU

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HATU and HBTU for the incorporation of Boc-D-Tyr-OH into challenging peptide sequences. The protocols and data presented are intended to facilitate the efficient synthesis of peptides containing this sterically hindered and functionally significant amino acid derivative.

Introduction: The Challenge of Coupling this compound in Difficult Sequences

The incorporation of this compound in solid-phase peptide synthesis (SPPS), particularly within "difficult sequences," presents notable challenges. Difficult sequences are often characterized by strong inter-chain hydrogen bonding, leading to peptide aggregation on the solid support. This aggregation can hinder solvent and reagent accessibility, resulting in incomplete coupling and deprotection steps. This compound, with its bulky tert-butyloxycarbonyl protecting group and aromatic side chain, can contribute to steric hindrance, further complicating the coupling reaction.

The choice of coupling reagent is paramount in overcoming these obstacles. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient aminium-based coupling reagents. However, their performance can vary significantly, especially in demanding synthetic contexts.

Comparative Performance: HATU vs. HBTU

Experimental evidence consistently demonstrates that HATU offers superior performance over HBTU for difficult couplings, including those involving sterically hindered amino acids like this compound.[1] The enhanced reactivity of HATU is attributed to the formation of a more reactive OAt-active ester, which accelerates the rate of acylation and minimizes racemization.[1]

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes the expected performance based on data from the synthesis of other challenging peptides and sterically hindered amino acids.

| Parameter | HATU | HBTU | Reference |

| Coupling Efficiency (Difficult Sequences) | High (>95%) | Moderate to High (85-95%) | [1] |

| Reaction Time (Typical) | 15 - 45 minutes | 30 - 60 minutes | [1] |

| Racemization Risk | Very Low | Low | [1] |

| Purity (e.g., ACP 65-74 Synthesis) | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | |

| Cost | Higher | Lower |

Key Considerations and Potential Side Reactions

Guanidinylation of the N-terminus

A well-documented side reaction for both HATU and HBTU is the guanidinylation of the free N-terminal amine of the growing peptide chain. This occurs when the coupling reagent is used in excess and effectively terminates the peptide chain.

Mitigation Strategy:

-

Employ a slight excess or stoichiometric amount of the coupling reagent relative to the carboxylic acid (this compound).

-

Avoid prolonged pre-activation times of the amino acid with the coupling reagent before addition to the resin.

Modification of the Tyrosine Side Chain

The phenolic hydroxyl group of tyrosine is nucleophilic and can react with HATU, particularly when the coupling reagent is present in excess. This leads to the formation of an undesired uronium-modified tyrosine side chain.

Mitigation Strategies:

-

Stoichiometry Control: The most effective method to prevent this side reaction is to use an equimolar amount (1 equivalent) of HATU relative to the this compound. The side product is predominantly formed when HATU is in excess.

-

Use of Side-Chain Protection: For particularly sensitive sequences or when excess HATU is deemed necessary to drive the coupling to completion, employing a protected Boc-D-tyrosine derivative, such as Boc-D-Tyr(tBu)-OH , is recommended. The tert-butyl ether protecting group is stable to the conditions of Boc-SPPS and is cleaved during the final HF or TFMSA cleavage step.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.

General Boc-SPPS Workflow

References

Application Notes and Protocols for the Deprotection of Boc Group from D-Tyrosine Residues using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal with acids. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. This document provides detailed application notes and protocols for the removal of the Boc group from D-tyrosine residues, a critical step in the synthesis of peptides with enhanced enzymatic stability for therapeutic and research applications. D-tyrosine containing peptides are of significant interest in drug development, particularly in the fields of oncology and neurodegenerative diseases, due to their increased resistance to proteolysis.

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of the Boc group with TFA proceeds through an acid-catalyzed cleavage mechanism. The process involves the following key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas. It is crucial to perform this reaction in a well-ventilated area as the reaction generates carbon dioxide gas.[1]

-

Amine Salt Formation: The newly formed free amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.

Side Reactions and the Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of the electron-rich phenol (B47542) ring of the tyrosine side chain. To prevent this and other potential side reactions with sensitive amino acid residues, scavengers are added to the cleavage cocktail to trap the carbocations.

Common scavengers and their functions are summarized below:

| Scavenger | Typical Concentration (v/v) | Target Residues/Function |

| Water (H₂O) | 2.5% - 5% | General scavenger for tert-butyl cations. |

| Triisopropylsilane (TIS) | 1% - 5% | Reduces trityl groups and prevents tryptophan and tyrosine alkylation.[1][2] |

| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from oxidation and alkylation.[1][2] |

| Thioanisole | 5% | Scavenges cations and accelerates the deprotection of arginine (Pmc) protecting groups. |

| Phenol | 5% | Scavenges trityl groups and can suppress tyrosine alkylation. |

Quantitative Data on Boc Deprotection of Tyrosine Residues

The efficiency of Boc deprotection and the purity of the final peptide are highly dependent on the reaction conditions, including the concentration of TFA and the composition of the scavenger cocktail.

Comparison of TFA Concentration in Solid-Phase Peptide Synthesis

A study comparing different TFA concentrations for the removal of the Boc group during solid-phase peptide synthesis of 40 different peptides provided the following results:

| TFA Concentration in Dichloromethane (DCM) | Deprotection Time | Average Peptide Purity | Key Observation |

| 55% | 30 minutes | ~9% higher than 100% TFA | Higher purity achieved. |

| 100% | 5 minutes | Lower | Major impurity was the omission of the second amino acid residue, likely due to incomplete Boc removal from insufficient resin swelling. |

Effect of Scavengers on Deprotection of a Tyrosine-Containing Peptide (Illustrative)

While specific quantitative data for D-tyrosine is limited in readily available literature, the following table illustrates the expected impact of scavengers on the purity of a peptide containing a tyrosine residue, based on HPLC analysis of the crude product after cleavage.

| Scavenger Cocktail (TFA/Scavenger(s), v/v) | Expected Purity of Desired Peptide (%) | Expected Percentage of t-butylated Tyrosine Side-Product (%) |

| 95:5 TFA/Water | ~85% | ~10-15% |

| 95:2.5:2.5 TFA/Water/TIS | >95% | <2% |

| 82.5:5:5:5:2.5 TFA/Phenol/Water/Thioanisole/EDT ("Reagent K") | >98% | <1% |

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-D-Tyrosine in Solution Phase

This protocol is suitable for the deprotection of a single Boc-protected D-tyrosine amino acid.

Materials:

-

Boc-D-Tyrosine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve Boc-D-Tyrosine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution (final concentration ~50% TFA in DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Add cold diethyl ether to the residue to precipitate the D-Tyrosine as its TFA salt.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum.

Protocol 2: Boc Deprotection of a D-Tyrosine-Containing Peptide on Solid Phase

This protocol describes the final cleavage and deprotection of a peptide containing a D-tyrosine residue synthesized on a solid support using Boc chemistry.

Materials:

-

Peptide-resin (Boc-protected)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

-